N-(3-methoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-3-7-16-20-21-18(23(16)22-10-4-5-11-22)26-13-17(24)19-14-8-6-9-15(12-14)25-2/h4-6,8-12H,3,7,13H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYSROJISXZHQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that integrates a methoxyphenyl group, a triazole ring, and a pyrrole moiety. This unique structural combination suggests potential biological activities that are of significant interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 371.46 g/mol. The presence of functional groups such as methoxy, triazole, and sulfanyl indicates diverse biological interactions and potential therapeutic applications.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions. Common methodologies include:
- Condensation Reactions : Combining the appropriate precursors under controlled conditions.
- Use of Catalysts : Catalysts like iron (III) chloride may be employed to facilitate reactions.
- Solvent Selection : Organic solvents such as ethanol are often utilized to optimize yield and purity.
Antimicrobial Properties
Research indicates that compounds containing triazole and pyrrole moieties exhibit a broad spectrum of biological activities, including antimicrobial effects. The triazole ring is particularly noted for its antifungal properties, making this compound a candidate for further investigation in treating fungal infections.
Anticancer Potential
Preliminary studies suggest that this compound may inhibit certain metabolic pathways associated with cancer cell proliferation. Its mechanism of action likely involves binding to specific enzymes or receptors, modulating various signaling pathways related to tumor growth.
The biological activity of this compound is hypothesized to stem from its ability to interact with target proteins involved in disease processes. For instance:
- Enzyme Inhibition : The sulfanyl and triazole groups may facilitate binding to enzymes critical for cellular metabolism.
- Receptor Modulation : The compound could influence receptor activity, impacting signaling cascades that regulate cell growth and apoptosis.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals unique features that may confer distinct biological properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-(3-methoxyphenyl)-4H-1,2,4-triazole | Contains methoxy and triazole groups | Lacks pyrrole moiety |
| 5-propylthio-[1H]-pyrazole | Similar sulfur-containing heterocycle | Different nitrogen heterocycle |
| 3-(4-methoxyphenyl)-3-(1H-pyrrol-1-yloxy)propanamide | Contains pyrrole but different functional groups | Lacks triazole ring |
The uniqueness of this compound lies in its combination of methoxyphenyl and triazole with a pyrrole structure which may confer distinct biological properties compared to these related compounds.
Study 1: Antifungal Activity
In vitro studies demonstrated that derivatives of this compound exhibited significant antifungal activity against various strains of fungi. The mechanism was attributed to the inhibition of ergosterol biosynthesis in fungal cell membranes.
Study 2: Anticancer Activity
A series of experiments conducted on cancer cell lines revealed that this compound reduced cell viability through apoptosis induction. Further mechanistic studies indicated activation of caspase pathways.
Q & A
Q. What are the key synthetic strategies for preparing N-(3-methoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
The compound can be synthesized via:
- Stepwise alkylation and condensation : React 4-amino-5-propyl-4H-1,2,4-triazole-3-thione with α-chloroacetamide derivatives under basic conditions (e.g., KOH) to introduce the sulfanylacetamide moiety. Subsequent Paal-Knorr condensation modifies the amino group on the triazole ring with a pyrrole fragment .
- Catalytic reflux : Use pyridine and zeolite (Y-H) as catalysts under reflux (150°C) to promote cyclization and stabilize intermediates. Post-reaction purification involves recrystallization from ethanol .
Q. How is the molecular structure of this compound validated?
- X-ray crystallography : Provides precise spatial arrangement of substituents (e.g., triazole, pyrrole, and methoxyphenyl groups) .
- Spectroscopic techniques : NMR (1H/13C) confirms proton environments (e.g., methoxy protons at δ ~3.8 ppm, pyrrole aromatic protons). Mass spectrometry validates molecular weight .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, catalyst loading, solvent ratios). For example, optimize pyridine/zeolite ratios to reduce side reactions during cyclization .
- Process control : Monitor reaction progress via HPLC or TLC to terminate reflux at optimal conversion points, minimizing degradation .
Q. What computational methods aid in predicting the compound’s reactivity or biological interactions?
- Quantum chemical calculations : Model reaction pathways (e.g., transition states during pyrrole condensation) using density functional theory (DFT). This helps identify energy barriers and optimize catalyst selection .
- Molecular docking : Predict binding affinities with biological targets (e.g., enzymes) by simulating interactions between the triazole-pyrrole scaffold and active sites .
Q. How can conflicting data on biological activity be resolved?
Q. What strategies address solubility challenges in in vitro studies?
- Co-solvent systems : Use DMSO-water gradients (e.g., 10% DMSO) to maintain compound stability while achieving physiologically relevant concentrations .
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or sulfonate) at the propyl or methoxyphenyl positions to enhance aqueous solubility .
Data Contradiction and Validation
Q. Why might catalytic methods (e.g., pyridine vs. KOH) produce divergent yields?
- Base strength and solvent interactions : Pyridine acts as both base and solvent, stabilizing intermediates via hydrogen bonding, whereas KOH may promote faster deprotonation but risk hydrolysis of sensitive groups (e.g., acetamide) .
- Validation approach : Conduct kinetic studies (e.g., in situ IR spectroscopy) to monitor intermediate stability under each condition .
Q. How do substituents on the triazole ring influence biological activity?
- Comparative SAR studies : Synthesize analogs with variations (e.g., replacing pyrrole with furan or methyl groups) and test anti-proliferative activity. For example, pyrrole’s planar structure may enhance DNA intercalation compared to bulkier substituents .
Methodological Resources
- Statistical software : Minitab or JMP for DoE and response surface modeling .
- Crystallography databases : Cambridge Structural Database (CSD) for benchmarking molecular geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
